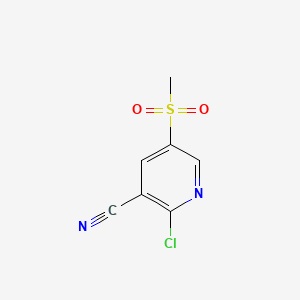
2-Chloro-5-methanesulfonylpyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-methanesulfonylpyridine-3-carbonitrile is an organic compound with a unique structure that includes a pyridine ring substituted with a chlorine atom, a methanesulfonyl group, and a carbonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-5-methanesulfonylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions.
Coupling reactions: The carbonitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can modify the functional groups present on the pyridine ring.
Aplicaciones Científicas De Investigación
2-Chloro-5-methanesulfonylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-methanesulfonylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the methanesulfonyl and carbonitrile groups can influence its binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
2-Chloro-3-fluoro-5-methylpyridine: Similar structure but with a fluorine and methyl group instead of methanesulfonyl and carbonitrile groups.
2-Chloro-3-methylpyridine-5-boronic acid: Contains a boronic acid group instead of methanesulfonyl and carbonitrile groups.
Uniqueness: 2-Chloro-5-methanesulfonylpyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C7H5ClN2O2S |
|---|---|
Peso molecular |
216.65 g/mol |
Nombre IUPAC |
2-chloro-5-methylsulfonylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5ClN2O2S/c1-13(11,12)6-2-5(3-9)7(8)10-4-6/h2,4H,1H3 |
Clave InChI |
BWPAJWLBYDQALX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC(=C(N=C1)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


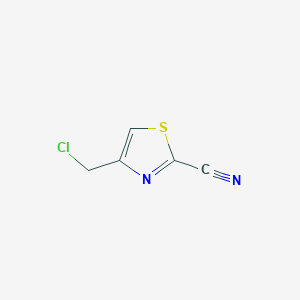
![1-[1-(5-Chloropyridin-2-yl)pyrrolidin-3-yl]piperidin-4-amine trihydrochloride](/img/structure/B13573539.png)
![2-Fluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13573540.png)
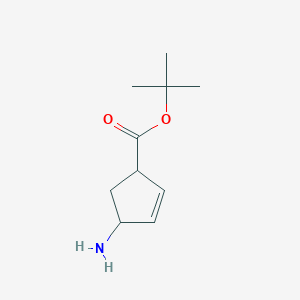
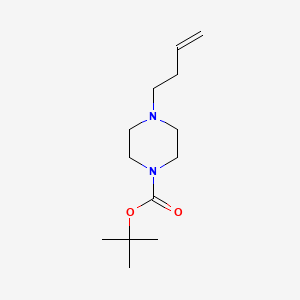
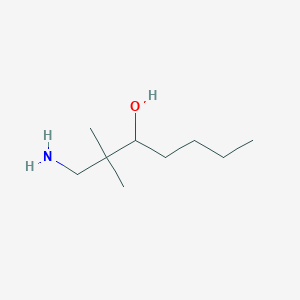
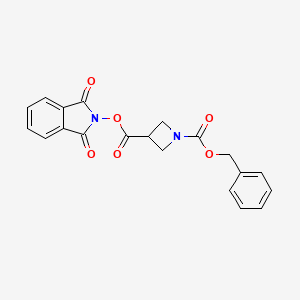


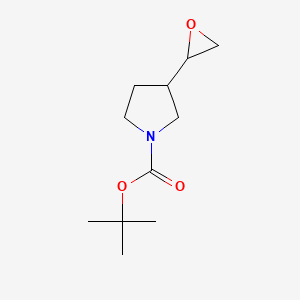
![2-[3-(2-Methylphenyl)phenyl]ethan-1-ol](/img/structure/B13573583.png)
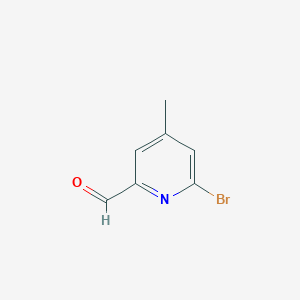
![2-({6-[3-Fluoro-4-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic acid](/img/structure/B13573610.png)
![tert-butylN-[1-(azetidine-3-carbonyl)piperidin-4-yl]carbamatehydrochloride](/img/structure/B13573618.png)
